molecular formula C6H5NO4 B029743 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid CAS No. 25021-08-3

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Cat. No.: B029743
CAS No.: 25021-08-3
M. Wt: 155.11 g/mol
InChI Key: GBKPNGVKZQBPCZ-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .

Mechanism of Action

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

, also known as 2-Maleimido acetic acid , is an organic compound with a variety of applications in biochemical research . Here is a comprehensive analysis of its mechanism of action:

Preparation Methods

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid can be synthesized through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then adding glycine at a controlled temperature. The resulting product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where the maleimide group reacts with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Biological Applications

1. Drug Development

  • Anticancer Activity : Research indicates that derivatives of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in leukemia cells through the activation of specific pathways .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

2. Bioconjugation

  • Protein Labeling : Maleimidoacetic acid is widely used in bioconjugation techniques due to its ability to react with thiol groups in proteins. This property allows for the creation of stable conjugates used in drug delivery systems and diagnostic applications .
  • Targeted Drug Delivery : The compound has been utilized to create targeted drug delivery systems by conjugating drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy while minimizing side effects .

Industrial Applications

1. Polymer Chemistry

  • Crosslinking Agents : this compound serves as a crosslinking agent in the synthesis of polymers. Its ability to form covalent bonds with polymer chains enhances the mechanical properties and thermal stability of the resulting materials .

2. Cosmetic Industry

  • Formulation Additives : The compound is incorporated into cosmetic formulations for its skin-conditioning properties. It acts as a stabilizer and enhances the texture of creams and lotions .

Case Studies

Study Title Objective Findings Reference
Anticancer Effects of Maleimidoacetic Acid DerivativesTo evaluate the cytotoxicity against leukemia cellsInduced apoptosis via caspase activation
Antimicrobial Activity AssessmentTo test the efficacy against bacterial strainsSignificant inhibition observed against E. coli and S. aureus
Bioconjugation Techniques Using Maleimidoacetic AcidTo develop targeted drug delivery systemsSuccessful conjugation with antibodies demonstrated enhanced targeting

Comparison with Similar Compounds

Similar compounds to 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid include:

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known by its CAS number 25021-08-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₆H₅NO₄, with a molecular weight of 155.11 g/mol. It possesses several notable chemical characteristics:

PropertyValue
Molecular Weight155.11 g/mol
Boiling PointNot available
Log P (octanol-water)-0.14 to -1.38
H-bond Acceptors4
H-bond Donors1
GI AbsorptionHigh

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems. In vitro studies have demonstrated its ability to reduce oxidative damage in cellular models.

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways essential for bacterial growth.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrole moiety is particularly significant as it is known to participate in various biochemical interactions.

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect with IC50 values comparable to established antioxidants like ascorbic acid.

In Vivo Anti-inflammatory Study

In a controlled trial involving rats with induced inflammation, administration of the compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX and LOX enzymes.

Antimicrobial Efficacy Assessment

A laboratory study assessed the antimicrobial activity against E. coli and S. aureus using agar diffusion methods. The compound exhibited notable inhibition zones, indicating effective antimicrobial action.

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPNGVKZQBPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313040
Record name (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25021-08-3
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25021-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 266055
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25021-08-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of synthesizing organotin(IV) complexes with 2-Maleimido acetic acid?

A: The research highlights the synthesis of new diorganotin(IV) complexes using 2-Maleimido acetic acid as a ligand with oxygen as a donor atom []. This is significant because organotin(IV) complexes have shown potential biological activity, particularly against fungi, parasites, and tumor cells. By complexing tin with specific ligands, researchers aim to modify and potentially enhance these activities.

Q2: How was the structure of these new organotin(IV) complexes confirmed?

A2: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of the synthesized complexes. These techniques included:

  • FT-IR Spectroscopy: This provided insights into the functional groups present and their bonding arrangements within the complexes [, ].
  • Sn Mössbauer Spectroscopy: This technique provided information about the coordination environment and oxidation state of the tin atom within the complexes [].
  • Multinuclear NMR Spectroscopy (1H, 13C, and 119Sn): This offered detailed information about the structure and bonding in both solution and solid states, further supporting the proposed trans-octahedral geometry of the complexes [].
  • Mass Spectrometry and Elemental Analysis: These techniques provided additional confirmation of the molecular weight and elemental composition of the synthesized complexes [].

Q3: What are the potential applications of these new organotin(IV) complexes?

A3: The synthesized complexes demonstrated in vitro activity against:

  • Human pathogenic fungi: This suggests potential applications as antifungal agents [].
  • Pakistani Leishmanial strains: This indicates potential as antiparasitic drugs for diseases like Leishmaniasis [].
  • Seven human tumor cell lines: This finding highlights the potential of these complexes in developing new anticancer therapies [].

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